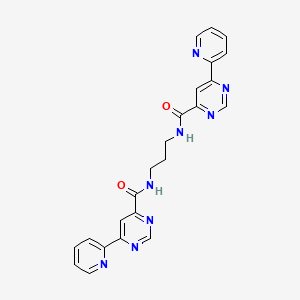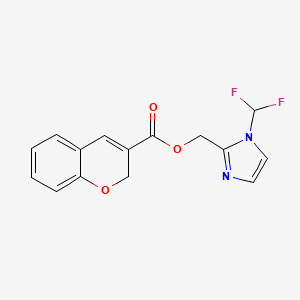
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is a synthetic organic compound that combines the structural features of imidazole and chromene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide.
Coupling with chromene: The final step involves the esterification of the imidazole derivative with 2H-chromene-3-carboxylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Material Science: Used in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of (1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances its binding affinity to certain enzymes, while the imidazole ring can interact with metal ions and other biomolecules. The chromene moiety contributes to its overall stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methyl-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
- (1-(Trifluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate
Uniqueness
(1-(Difluoromethyl)-1H-imidazol-2-yl)methyl 2H-chromene-3-carboxylate is unique due to the presence of the difluoromethyl group, which enhances its chemical stability and biological activity compared to its analogs. This makes it a promising candidate for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C15H12F2N2O3 |
|---|---|
Molekulargewicht |
306.26 g/mol |
IUPAC-Name |
[1-(difluoromethyl)imidazol-2-yl]methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H12F2N2O3/c16-15(17)19-6-5-18-13(19)9-22-14(20)11-7-10-3-1-2-4-12(10)21-8-11/h1-7,15H,8-9H2 |
InChI-Schlüssel |
BUKCTUPNTTUAJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=NC=CN3C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
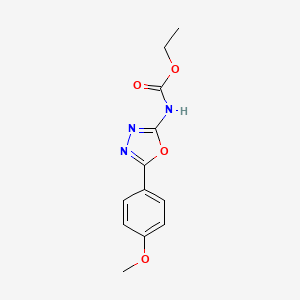
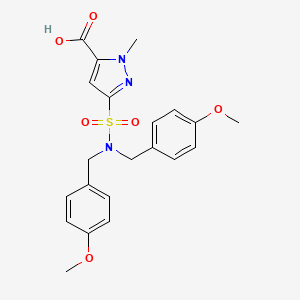
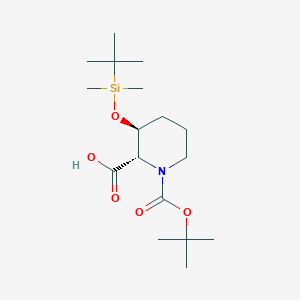
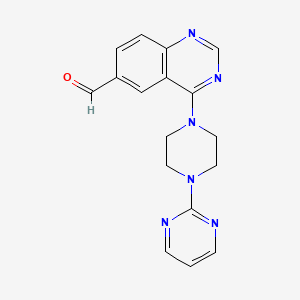
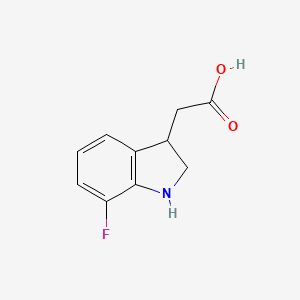
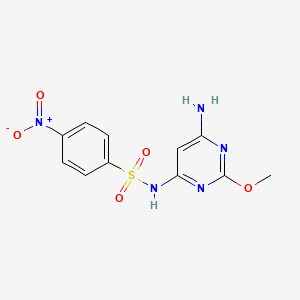
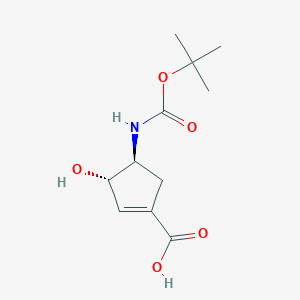

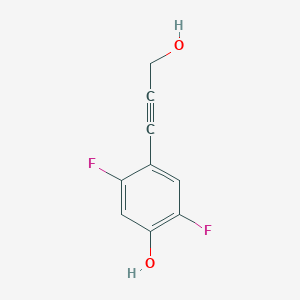
![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
